6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,2-b][1,3]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms .
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid
Uniqueness
What sets 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid apart from similar compounds is its specific structure and the presence of the pyrazolo[3,2-b][1,3]oxazine ring system.
Properties
Molecular Formula |
C12H17N3O5 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)13-7-5-15-9(19-6-7)4-8(14-15)10(16)17/h4,7H,5-6H2,1-3H3,(H,13,18)(H,16,17) |
InChI Key |
YMHBTDDVRAJBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2C(=CC(=N2)C(=O)O)OC1 |
Origin of Product |
United States |
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